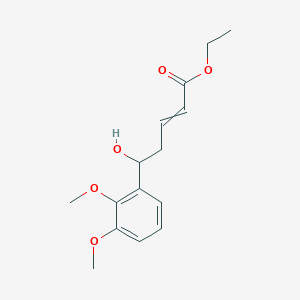![molecular formula C8H15BrOSSe B12639546 S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate CAS No. 918904-78-6](/img/structure/B12639546.png)
S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate: is an organoselenium compound characterized by the presence of a selenide group attached to a propyl chain, which is further connected to an ethanethioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate typically involves the reaction of 3-bromopropyl selenide with ethanethioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate can undergo oxidation reactions, leading to the formation of selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide or diselenide compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate are used under mild conditions.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide or diselenide compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-selenium bonds.
Biology:
Antioxidant Activity: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine:
Drug Development: It is explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry:
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate exerts its effects involves the interaction with cellular thiols and enzymes. The selenide group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in anticancer research, where the compound selectively induces apoptosis in cancer cells.
Comparación Con Compuestos Similares
- S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate
- S-{3-[(3-Bromopropyl)sulfanyl]propyl} ethanethioate
Comparison:
- S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate has similar chemical properties but contains a tellurium atom instead of selenium, which can affect its reactivity and biological activity.
- S-{3-[(3-Bromopropyl)sulfanyl]propyl} ethanethioate contains a sulfur atom, making it less reactive compared to its selenium and tellurium counterparts. This difference in reactivity can influence its applications in catalysis and biological systems.
Propiedades
Número CAS |
918904-78-6 |
|---|---|
Fórmula molecular |
C8H15BrOSSe |
Peso molecular |
318.15 g/mol |
Nombre IUPAC |
S-[3-(3-bromopropylselanyl)propyl] ethanethioate |
InChI |
InChI=1S/C8H15BrOSSe/c1-8(10)11-5-3-7-12-6-2-4-9/h2-7H2,1H3 |
Clave InChI |
GMPCKCLWOOMVEI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCC[Se]CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


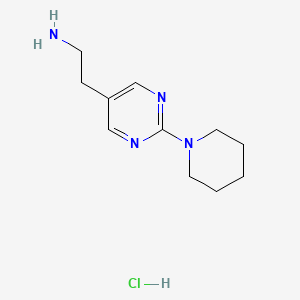
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate](/img/structure/B12639468.png)
![4-({S-benzyl-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-cysteinyl}amino)butanoic acid](/img/structure/B12639472.png)
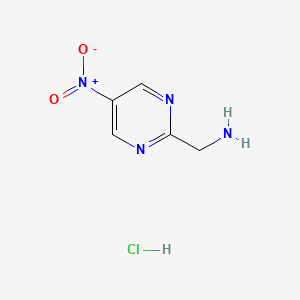
methanone](/img/structure/B12639476.png)

![N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide](/img/structure/B12639488.png)
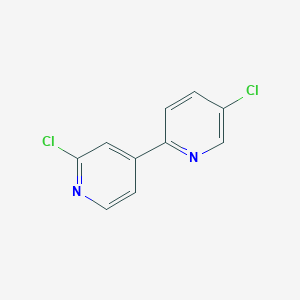
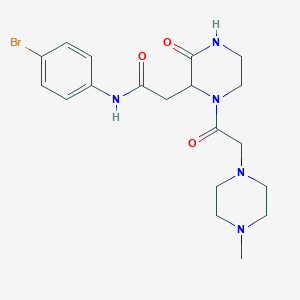
![2-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B12639512.png)
![4-[1-Amino-2-(2-phenoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12639513.png)


